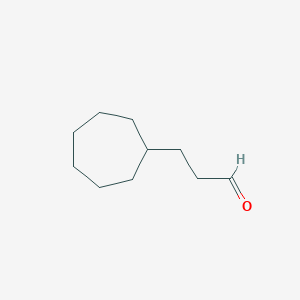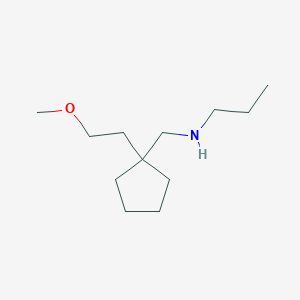![molecular formula C5H11Cl2N3OS B13523414 {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with methylamine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The raw materials used in the synthesis are typically sourced from reliable suppliers to ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of {5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
{5-[(Methylamino)methyl]-1,3,4-oxadiazol-2-yl}benzonitrile: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
Methylamine: A simpler compound that serves as a precursor in the synthesis of various derivatives.
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its thiadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C5H11Cl2N3OS |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[5-(methylaminomethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3OS.2ClH/c1-6-2-4-7-8-5(3-9)10-4;;/h6,9H,2-3H2,1H3;2*1H |
InChI Key |
UFVXARISOQNZQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=C(S1)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


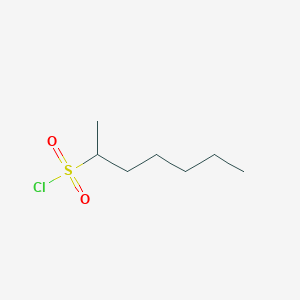
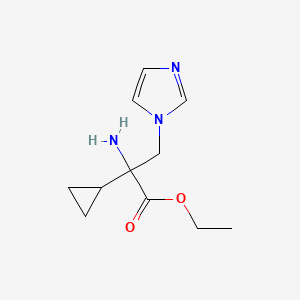
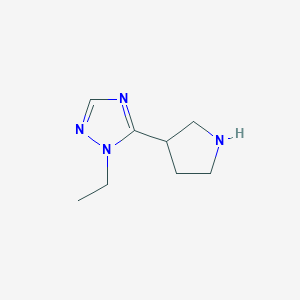
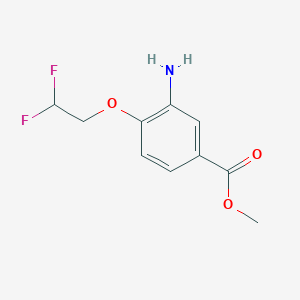
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
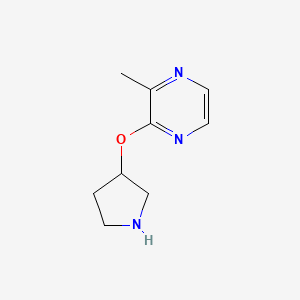
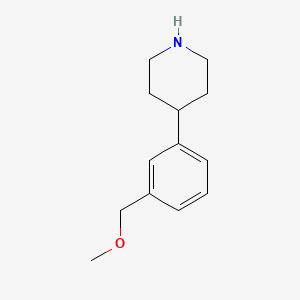
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)


